REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=O)=[CH:4][N:3]=1.ClCI.[Li+].[CH3:16]C([N-]C(C)C)C.[NH2:23][C:24]([NH2:26])=[S:25].CC([O-])=O.[Na+]>CCO.C1COCC1>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:6]2[N:23]=[C:24]([NH2:26])[S:25][CH:16]=2)=[CH:10][CH:11]=1 |f:2.3,5.6|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After that time, the reaction was quenched with a solution of 5 mL HOAc in 15 mL of THF
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Type
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TEMPERATURE
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Details
|
The mixture was warmed to rt
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Type
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ADDITION
|
Details
|
diluted with sat. aq. NaHCO3
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
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TEMPERATURE
|
Details
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The mixture was heated at 80° C. for 15 min
|
Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
then cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
then diluted with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC (80 g, 10-100% EA/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C=1N=C(SC1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |